2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and agrochemicals.
Preparation Methods
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of the triazole and pyridine rings: The final step involves coupling the brominated triazole with the pyridine ring, typically through a nucleophilic substitution reaction.
Chemical Reactions Analysis
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:
Medicinal chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antiviral, and antibacterial activities.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Materials science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The triazole ring can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds also contain the 1,2,4-triazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring are widely used in medicinal chemistry and agriculture.
Bromo-substituted heterocycles: These compounds have a bromo group attached to a heterocyclic ring, which can undergo similar substitution reactions.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDNLCMSAYOOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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